molecular formula C11H16N2O2 B1386522 [6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine CAS No. 1086379-41-0

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Cat. No. B1386522
M. Wt: 208.26 g/mol
InChI Key: JSJZYSWMJJNYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine” is a chemical compound with the CAS Number: 1180133-65-6 . It has a molecular weight of 194.23 and its IUPAC name is 6-(tetrahydro-2H-pyran-4-yloxy)-3-pyridinamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 . This code provides a specific textual representation of the molecule’s structure. Unfortunately, a detailed structural analysis is not available from the search results.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 194.23 . Its InChI code is 1S/C10H14N2O2/c11-8-1-2-10(12-7-8)14-9-3-5-13-6-4-9/h1-2,7,9H,3-6,11H2 , which provides information about its molecular structure. Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.

properties

IUPAC Name

[6-(oxan-4-yloxy)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c12-7-9-1-2-11(13-8-9)15-10-3-5-14-6-4-10/h1-2,8,10H,3-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSJZYSWMJJNYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(Tetrahydro-2H-pyran-4-yloxy)pyridin-3-yl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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